molecular formula C14H18N2O2 B1529854 5-Amino-2-Cbz-2-azaspiro[3.3]heptane CAS No. 1352546-87-2

5-Amino-2-Cbz-2-azaspiro[3.3]heptane

Cat. No.: B1529854
CAS No.: 1352546-87-2
M. Wt: 246.3 g/mol
InChI Key: FMCGNVMCATULGB-UHFFFAOYSA-N
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Description

5-Amino-2-Cbz-2-azaspiro[3.3]heptane: is a spirocyclic compound that has garnered interest in the fields of medicinal chemistry and drug design. The unique structure of this compound, characterized by its spirocyclic framework, makes it a valuable scaffold for the development of bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-Cbz-2-azaspiro[3.3]heptane typically involves the construction of the spirocyclic scaffold through cycloaddition reactions. One common method involves the thermal [2+2] cycloaddition between endocyclic alkenes and isocyanates, followed by reduction of the resulting β-lactam ring . Another approach includes the ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .

Industrial Production Methods: Industrial production of this compound may involve scaling up the aforementioned synthetic routes, optimizing reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-Cbz-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted spirocyclic compounds .

Scientific Research Applications

Chemistry: In chemistry, 5-Amino-2-Cbz-2-azaspiro[3.3]heptane serves as a building block for the synthesis of complex molecules. Its rigid spirocyclic structure provides a unique spatial arrangement of functional groups, making it useful in the design of novel ligands and catalysts .

Biology: The compound is used in the development of bioactive molecules that can interact with biological targets. Its spirocyclic scaffold mimics natural products, enhancing its potential as a lead compound in drug discovery .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has been investigated as a scaffold for the development of new drugs targeting various diseases .

Industry: The compound finds applications in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with desirable properties .

Mechanism of Action

The mechanism of action of 5-Amino-2-Cbz-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The spirocyclic scaffold can bind to enzymes, receptors, and other proteins, modulating their activity. The compound’s rigid structure allows for precise interactions with these targets, leading to specific biological effects .

Comparison with Similar Compounds

Uniqueness: 5-Amino-2-Cbz-2-azaspiro[3.3]heptane stands out due to its benzyl group, which enhances its lipophilicity and potential for membrane permeability. This unique feature makes it a valuable scaffold for drug design, offering advantages in terms of bioavailability and target specificity .

Properties

IUPAC Name

benzyl 7-amino-2-azaspiro[3.3]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c15-12-6-7-14(12)9-16(10-14)13(17)18-8-11-4-2-1-3-5-11/h1-5,12H,6-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCGNVMCATULGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1N)CN(C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001154846
Record name 2-Azaspiro[3.3]heptane-2-carboxylic acid, 5-amino-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001154846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352546-87-2
Record name 2-Azaspiro[3.3]heptane-2-carboxylic acid, 5-amino-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352546-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azaspiro[3.3]heptane-2-carboxylic acid, 5-amino-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001154846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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